1,3-Bis(2,4-diaminophenoxy)propane

Übersicht

Beschreibung

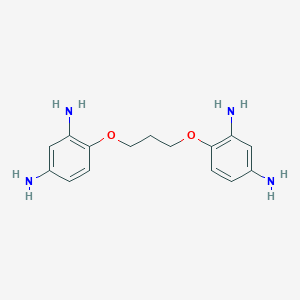

1,3-Bis(2,4-diaminophenoxy)propane is an organic compound with the molecular formula C15H20N4O2. It is characterized by the presence of two 2,4-diaminophenoxy groups attached to a propane backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Bis(2,4-diaminophenoxy)propane can be synthesized through a multi-step process. One common method involves the reaction of 2,4-diaminophenol with 1,3-dichloropropane under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Bis(2,4-diaminophenoxy)propane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4)

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Applications in Cosmetics

1. Hair Dyes

1,3-Bis(2,4-diaminophenoxy)propane is predominantly used in hair coloring products. It acts as an oxidative dye, which means it requires a developer (usually hydrogen peroxide) to activate its coloring properties. The maximum allowable concentration in hair dyes is regulated:

| Type of Dye | Max Concentration (Free Base) | Max Concentration (Tetrahydrochloride Salt) |

|---|---|---|

| Oxidative Hair Dye | 1.2% | 1.8% |

| Non-Oxidative Hair Dye | 1.2% | 1.8% |

The Scientific Committee on Consumer Products (SCCP) has assessed its safety for use in hair dyes, concluding that it is safe when used within these concentration limits .

2. Safety and Toxicology

Although generally considered safe for cosmetic use, this compound can cause skin sensitization and irritation at higher concentrations. Studies indicate:

- LD50 (Oral) : 3570 mg/kg in rats, indicating low acute toxicity .

- Skin Irritation : Mild irritant effects observed in animal studies .

- Eye Irritation : Moderate irritation noted in tests .

Applications in Materials Science

1. Synthesis of Polyamides

In addition to cosmetic applications, this compound is utilized as an intermediate in the synthesis of polyamide-based materials. These materials are valued for their strength and durability and find applications in textiles, automotive parts, and engineering plastics .

Case Studies

Case Study 1: Hair Dye Formulations

A study conducted on various hair dye formulations containing this compound demonstrated its effectiveness in achieving vibrant colors while maintaining safety standards. The formulations were evaluated for color fastness and skin compatibility.

Findings:

- Formulations with concentrations at or below the regulatory limits showed no significant adverse reactions.

- Color retention was rated highly across different hair types.

Case Study 2: Polyamide Development

Research into the use of this compound as a precursor for polyamides revealed its potential to enhance thermal stability and mechanical properties of the resulting polymers.

Findings:

- The synthesized polyamides exhibited improved resistance to heat and wear.

- Applications included automotive components that require high-performance materials.

Wirkmechanismus

The mechanism of action of 1,3-Bis(2,4-diaminophenoxy)propane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Vergleich Mit ähnlichen Verbindungen

1,3-Bis(2,4-diaminophenoxy)propane can be compared with other similar compounds, such as:

- 1,3-Bis(2,4-diaminophenoxy)ethane

- 1,3-Bis(2,4-diaminophenoxy)butane

- 1,3-Bis(2,4-diaminophenoxy)hexane

These compounds share similar structural features but differ in the length of the alkane backbone. The unique properties of this compound, such as its specific reactivity and binding affinity, make it distinct from these related compounds .

Biologische Aktivität

1,3-Bis(2,4-diaminophenoxy)propane (BDP) is an organic compound with significant applications in various fields, particularly in biochemistry and cosmetics. Its molecular formula is C15H20N4O2, and it is primarily known for its use as an oxidative hair dye. This article delves into the biological activity of BDP, examining its pharmacological properties, safety profiles, and regulatory status based on diverse research findings.

Chemical Structure and Properties

BDP features two 2,4-diaminophenoxy groups linked by a propane backbone. This structure allows it to participate in various chemical reactions, making it a versatile compound in both synthetic and biological contexts.

BDP acts primarily as a hair dye by penetrating the hair shaft and reacting with natural pigments to produce a permanent color change. This reaction typically requires the presence of hydrogen peroxide, which facilitates the oxidation process necessary for the dyeing action.

Cytotoxicity and Safety

The safety profile of BDP has been evaluated in various studies, particularly concerning its use in cosmetic formulations:

- Acute Toxicity : In studies involving Wistar rats, BDP demonstrated minimal acute toxicity. The compound was administered at varying doses (up to 5010 mg/kg), with no observed mortality or severe adverse effects .

- Skin and Eye Irritation : BDP showed slight irritation when applied to rabbit skin but did not cause severe reactions. In ocular studies, mild conjunctival irritation was noted, which resolved within a week .

Regulatory Status

BDP is regulated under various cosmetic directives due to its use as a hair dye. The Scientific Committee on Consumer Products (SCCP) has classified it as safe for use in oxidative hair dye formulations at concentrations up to 1.8% (calculated as tetrahydrochloride salt) . However, it is recommended that manufacturers include allergenic warnings due to potential sensitization upon repeated exposure.

Case Study 1: Hair Dye Formulations

A study conducted by COLIPA assessed the safety of BDP in oxidative hair dye formulations. The findings supported its safe use at specified concentrations, provided appropriate safety measures were implemented . The study emphasized the importance of monitoring for allergic reactions among consumers.

Case Study 2: Enzyme Inhibition Potential

In vitro studies have suggested that BDP may inhibit certain enzymes involved in metabolic pathways. Although comprehensive data is lacking, preliminary findings indicate that similar compounds can modulate enzyme activity effectively, warranting further investigation into BDP's potential therapeutic uses.

Comparative Analysis

The following table summarizes the biological activities and safety profiles of BDP compared to similar compounds:

| Compound | Biological Activity | Acute Toxicity | Skin Irritation | Eye Irritation |

|---|---|---|---|---|

| This compound | Enzyme inhibitor potential | Low | Mild | Mild |

| 1,3-Bis(2,4-diaminophenoxy)ethane | Limited data available | Moderate | Moderate | Moderate |

| 1,3-Bis(2,4-diaminophenoxy)butane | Similar structure; low data | Low | Mild | Not studied |

Eigenschaften

IUPAC Name |

4-[3-(2,4-diaminophenoxy)propoxy]benzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2/c16-10-2-4-14(12(18)8-10)20-6-1-7-21-15-5-3-11(17)9-13(15)19/h2-5,8-9H,1,6-7,16-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKPYVXITDAZLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)N)OCCCOC2=C(C=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80868327 | |

| Record name | 1,3-Bis-(2,4-diaminophenoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80868327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81892-72-0 | |

| Record name | 1,3-Bis(2,4-diaminophenoxy)propane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81892-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis-(2,4-diaminophenoxy)propane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081892720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Bis-(2,4-diaminophenoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80868327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-[1,3-propanediylbis(oxy)]bisbenzene-1,3-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-BIS-(2,4-DIAMINOPHENOXY)PROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24KVS49VH2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can 1,3-Bis(2,4-diaminophenoxy)propane be used in hair colouring products?

A2: Yes, this compound is listed as a potential ingredient in oxidative hair colouring agents. It acts as a coupler component in combination with developer components and other coupler components like m-phenylenediamine derivatives. These formulations are known for their excellent colouring properties in keratin fibres, particularly human hair.

Q2: How does the ionic strength of a solution affect the protonation of this compound?

A3: Research indicates that the protonation constants of this compound are influenced by the ionic strength of the solution. This was determined through potentiometric measurements in NaCl(aq) solutions with varying ionic strengths (0 mol·kg–1 ≤ I ≤ 3 mol·kg–1). Models like the Debye–Huckel, SIT (Specific ion Interaction Theory), and Pitzer equations were employed to analyze the relationship between ionic strength and protonation constants, providing insights into the behavior of this compound in different chemical environments.

Q3: Is there information available on the distribution behavior of this compound?

A4: Yes, studies have explored the distribution of this compound in 2-methyl-1-propanol/aqueous solution mixtures at various ionic strengths. These studies involved measuring distribution coefficients and calculating Setschenow coefficients and activity coefficients of the neutral species. This information contributes to understanding the partitioning and behavior of this compound in different solvent systems, which is relevant for various applications, including formulation and separation processes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.